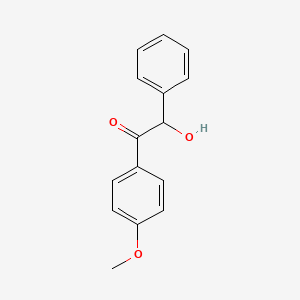

4-Methoxybenzoin

Vue d'ensemble

Description

4-Methoxybenzoin, also known as p-Anisic acid or Draconic acid, is a white crystalline solid . It is insoluble in water, highly soluble in alcohols, and soluble in ether and ethyl acetate .

Synthesis Analysis

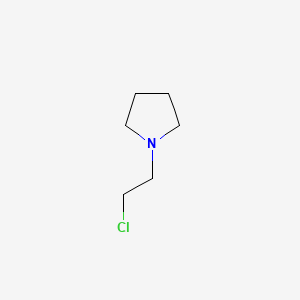

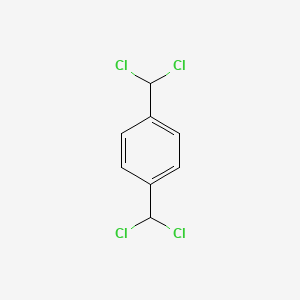

4-Methoxybenzoin can be synthesized by reacting 4-methoxybezaldehyde with benzaldehyde in the presence of sodium cyanide as a catalyst in ethanol . The synthesized 4-methoxybenzil can then be oxidized using concentrated nitric acid in the presence of glacial acetic acid .Molecular Structure Analysis

The molecular formula of 4-Methoxybenzoin is C15H14O3 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

4-Methoxybenzoin can be used in the preparation of 2-(Substituted phenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole by condensation between 4-methoxybenzil, substituted benzaldehyde, and ammonium acetate in glacial acetic acid as a solvent .Physical And Chemical Properties Analysis

4-Methoxybenzoin has a melting point of 182-185 °C and a boiling point of 275 to 280 °C . It has a density of 1.385 g/cm3 . It is soluble in water at a ratio of 1 part per 2500 .Applications De Recherche Scientifique

Anticancer Agents

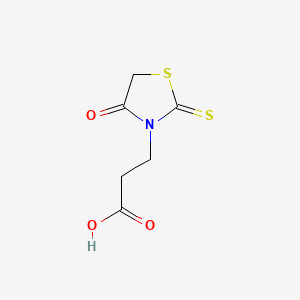

4-Methoxybenzoin derivatives have been studied for their potential as anticancer agents. A study by Lu et al. (2009) reported the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) with improved antiproliferative activity against melanoma and prostate cancer cells. These compounds showed anticancer activity through the inhibition of tubulin polymerization.

Cholinesterase Inhibitors

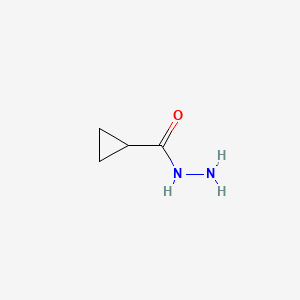

Research by Arfan et al. (2018) explored 4-methoxybenzoin derivatives as cholinesterase inhibitors. The study synthesized and characterized several compounds, finding that certain derivatives exhibited excellent cholinesterase inhibitory potential, suggesting their potential application in treating diseases like Alzheimer's.

Antidiabetic Constituents

A study by Bhatt et al. (2018) identified two antidiabetic compounds derived from 4-methoxybenzoin, which showed significant blood glucose level reduction in diabetic rats. These findings support the traditional use of certain medicinal plants in Ayurvedic medicine for diabetes treatment.

Value-Added Compounds

The versatility of 4-methoxybenzoin as an intermediate for high-value bioproducts was discussed by Wang et al. (2018). The study summarized the biosynthesis of various compounds like resveratrol and vanillyl alcohol using 4-methoxybenzoin as a starting feedstock.

Fungicidal Activity

A study by Yang et al. (2017) highlighted the synthesis of novel fungicides based on 4-methoxybenzoin derivatives. These compounds demonstrated moderate to high activities against phytopathogenic fungi, indicating their potential for crop protection.

Flavor Encapsulation

4-Methoxybenzoin has been used in the encapsulation of flavor molecules. Hong et al. (2008)

studied the intercalation of 4-hydroxy-3-methoxybenzoic acid into layered double hydroxide for controlled flavor release in foods.

Liquid Crystal Synthesis

In the field of material science, Li et al. (2010) synthesized 4-methoxybenzoate liquid crystals, investigating their phase transition temperatures and mesomorphic properties. This research could contribute to the development of new materials in electronics and optics.

Diuretic Activity

4-Methoxybenzoin derivatives were studied by Kravchenko (2018) for their diuretic and antidiuretic effects. This research could lead to the development of new treatments for conditions related to fluid retention.

Histone Deacetylase Inhibitors

4-Methoxybenzoin derivatives have also been studied for their role as histone deacetylase inhibitors, particularly in relation to Alzheimer's disease. Lee et al. (2018) developed compounds that showed neuroprotective activity and the potential to ameliorate Alzheimer's symptoms.

Cosmetic and Pharmaceutical Applications

4-Methoxybenzoates, including 4-methoxybenzoin, are used as preservatives in cosmetics and pharmaceutical products. Lee et al. (2017) discussed a mass spectrometry method for screening these compounds and their metabolites, highlighting their widespread use and potential health effects.

Orientations Futures

Propriétés

IUPAC Name |

2-hydroxy-1-(4-methoxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSFIFPJPUEHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274406 | |

| Record name | 4-METHOXYBENZOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxybenzoin | |

CAS RN |

4254-17-5 | |

| Record name | 2-Hydroxy-1-(4-methoxyphenyl)-2-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 26659 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC57856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC26659 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHOXYBENZOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

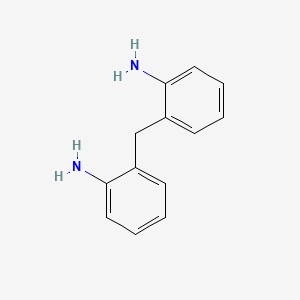

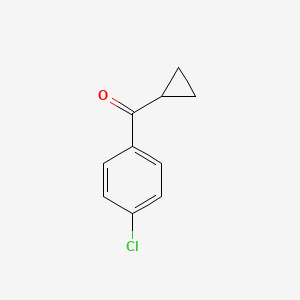

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B1346829.png)

![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)